1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate

Description

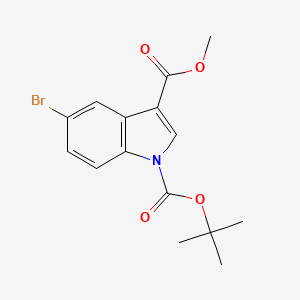

Chemical Structure:

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate (CAS: 1100052-64-9) is a brominated indole derivative with two ester groups: a tert-butyl ester at the N1 position and a methyl ester at the C3 position. The bromine substituent at the C5 position enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Synthesis and Availability:

This compound is commercially available with a purity of 95% (e.g., from Combi-Blocks, catalog QJ-7388) . Its synthesis typically involves sequential carboxylation and bromination steps, as inferred from analogous indole derivatization methods .

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-bromoindole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(13(18)20-4)10-7-9(16)5-6-12(10)17/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAKVCRJIPQNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166292 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100052-64-9 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100052-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by esterification reactions to introduce the tert-butyl and methyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like tert-butyl chloroformate and methyl iodide. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups on the indole ring.

Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Indole Dicarboxylates with Halogen Substituents

The table below compares the target compound with analogs differing in halogen type, substituent positions, or ester groups:

Key Observations :

- Halogen Effects : The bromine atom in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to its chloro analog .

- Ester Group Variations : The tert-butyl group at N1 enhances steric protection of the indole nitrogen, while methyl/ethyl esters at C3/C2 modulate solubility and reactivity .

- Functional Group Diversity : The formyl substituent in 93862-70-5 enables its use in Schiff base formation, unlike the brominated analogs .

Non-Halogenated Indole Dicarboxylates

Key Observations :

Heterocyclic Dicarboxylates Beyond Indoles

Biological Activity

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The molecular structure of this compound is characterized by its indole core with tert-butyl and bromo substituents, which may influence its biological interactions.

- Molecular Formula : C15H16BrNO4

- Molecular Weight : 354.2 g/mol

- CAS Number : 1100052-64-9

- IUPAC Name : 1-(tert-butyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate

Biological Activity Overview

The biological activities of 1-tert-butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate have been explored in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, particularly those with halogen substitutions like bromine, exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to indoles have shown MIC values as low as against methicillin-resistant Staphylococcus aureus (MRSA) .

A comparative study on similar indole derivatives suggests that the presence of a bromo group at the 5-position enhances antimicrobial efficacy.

Antifungal Activity

Indole derivatives have also been evaluated for their antifungal activity:

- Activity Against Cryptococcus neoformans : Certain analogues exhibited significant antifungal activity with MIC values as low as , indicating potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

Several studies have specifically investigated the biological effects of indole derivatives:

- Study on Indole Derivatives :

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 1-tert-butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A general procedure involves:

- Step 1 : Introduction of the tert-butyl and methyl carboxylate groups at the 1- and 3-positions of indole, respectively, using Boc (tert-butoxycarbonyl) and methyl ester protecting groups under anhydrous conditions .

- Step 2 : Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperature to avoid over-bromination .

- Critical Note : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as competing reactions may lead to di- or tri-brominated byproducts.

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example:

- Crystal Parameters : Monoclinic space group , with unit cell dimensions , derived from analogous brominated indole carboxylates .

- Refinement : Use SHELXL for refinement, ensuring precise bond angle and torsion angle measurements. Disordered regions (e.g., tert-butyl groups) require constrained refinement .

- Validation : Cross-validate with NMR (, ) and HRMS (exact mass: 354.2 g/mol) to confirm purity and structural integrity .

Basic: What precautions are necessary for handling and storing this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin/eye contact due to potential irritancy (refer to analogous indole safety protocols) .

- Storage : Store at 2–8°C under inert gas (N₂ or Ar) in sealed containers to prevent hydrolysis of the ester groups .

- Decomposition Risks : Exposure to moisture or heat may lead to decarboxylation or tert-butyl group cleavage.

Advanced: How can computational modeling aid in predicting reactivity for derivatization?

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites. The 5-bromo position is highly electrophilic, enabling Suzuki-Miyaura coupling for aryl group introduction .

- Reactivity Trends : Compare HOMO/LUMO energies with similar indole derivatives (e.g., 5-chloro analogs) to assess bromine’s electronic effects on cross-coupling efficiency .

- Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring) to correlate computational predictions with actual reaction rates.

Basic: What spectroscopic techniques are critical for characterization?

- NMR : NMR should show tert-butyl singlet at ~1.4 ppm and methyl ester at ~3.8 ppm. Aromatic protons (indole core) appear between 7.2–8.0 ppm with splitting patterns confirming substitution .

- HRMS : Confirm molecular ion peak at 354.2 (C₁₅H₁₆BrNO₄⁺) with isotopic signature matching bromine (1:1 ratio for ) .

- IR : Ester carbonyl stretches at ~1720–1740 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .

Advanced: How to address contradictions in reported synthetic yields for this compound?

- Root Cause Analysis : Variability often arises from:

- Protecting Group Stability : Competitive cleavage of tert-butyl vs. methyl esters under acidic/basic conditions .

- Bromination Efficiency : Differences in reagent purity (e.g., NBS vs. Br₂) or solvent polarity affecting reactivity .

- Mitigation : Optimize reaction conditions using DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry). Compare results with published protocols for analogous brominated indoles .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Building Block : Used to synthesize indole-based kinase inhibitors or serotonin receptor modulators via functionalization at the 5-bromo position .

- Pro-drug Design : The ester groups facilitate hydrolysis in vivo to release active carboxylic acid derivatives .

Advanced: How to design a stability-indicating HPLC method for this compound?

- Column : C18 (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in H₂O) and B (0.1% TFA in acetonitrile).

- Gradient : 40–90% B over 15 min, flow rate 1.0 mL/min, detection at 254 nm .

- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and oxidants (H₂O₂) to identify degradation products (e.g., decarboxylated or debrominated species) .

Advanced: What strategies improve regioselectivity in further functionalization?

- Directed Ortho-Metalation : Use a directing group (e.g., ester or amide) to control C-H activation at specific positions .

- Cross-Coupling : Employ Pd-catalyzed Buchwald-Hartwig amination or Sonogashira coupling at the 5-bromo site, ensuring anhydrous conditions and degassed solvents .

- Protection/Deprotection : Temporarily protect the indole nitrogen with a Boc group to prevent unwanted side reactions during derivatization .

Basic: How to troubleshoot low yields in the final bromination step?

- Reagent Purity : Ensure fresh NBS or Br₂ is used; degraded reagents reduce electrophilic activity.

- Solvent Choice : Use DCM or DMF for optimal solubility and reaction homogeneity.

- Temperature Control : Maintain 0–5°C to suppress polybromination. Quench excess bromine with Na₂S₂O₃ immediately post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.